molecular formula C16H23NO2 B13677763 1-Boc-3-(m-tolyl)pyrrolidine

1-Boc-3-(m-tolyl)pyrrolidine

Cat. No.: B13677763
M. Wt: 261.36 g/mol
InChI Key: LLEJKHCBZVCJER-UHFFFAOYSA-N
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Description

1-Boc-3-(m-tolyl)pyrrolidine is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The compound also contains a m-tolyl group, which is a benzene ring substituted with a methyl group at the meta position.

Preparation Methods

1-Boc-3-(m-tolyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-(m-tolyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Boc-3-(m-tolyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-3-(m-tolyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-3-(m-tolyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under specific conditions, allowing the free amine to participate in further chemical reactions .

Comparison with Similar Compounds

1-Boc-3-(m-tolyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which make it suitable for particular synthetic and research applications.

Properties

IUPAC Name

tert-butyl 3-(3-methylphenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12-6-5-7-13(10-12)14-8-9-17(11-14)15(18)19-16(2,3)4/h5-7,10,14H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEJKHCBZVCJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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